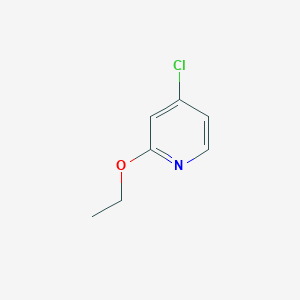

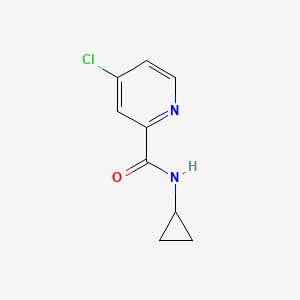

4-Chloro-2-ethoxypyridine

説明

4-Chloro-2-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of 4-Chloro-2-ethoxypyridine involves regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78°C . This process produces 3,4-pyridynes during heating to 75°C .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . The compound’s linear formula is C7H8CLNO .

Physical And Chemical Properties Analysis

4-Chloro-2-ethoxypyridine has a molecular weight of 157.6 . It is typically stored at temperatures between 0-8°C .

科学的研究の応用

Rearrangements and Aminations

4-Chloro-2-ethoxypyridine is involved in various rearrangement reactions, particularly during aminations. Pieterse and Hertog (2010) found that halopyridines, presumably including 4-chloro-2-ethoxypyridine, undergo rearrangements during amination, potentially involving pyridyne intermediates (Pieterse & Hertog, 2010).

Reactivity with Hydrochloric Acid

Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridines, including structures similar to 4-chloro-2-ethoxypyridine, when heated with aqueous hydrochloric acid (Hertog & Bruyn, 2010).

Synthesis and Reactivity Studies

Studies by Kolder and Hertog (2010) involved the synthesis and examination of the reactivity of derivatives of dihydroxypyridine, which included compounds such as 5-chloro-2-ethoxy-4-hydroxypyridine, relevant to 4-chloro-2-ethoxypyridine (Kolder & Hertog, 2010).

Regioselective Difunctionalization

Heinz et al. (2021) reported on the regioselective difunctionalization of pyridines via 3,4-pyridynes, which includes the modification of compounds like 3-chloro-2-ethoxypyridine, closely related to 4-chloro-2-ethoxypyridine (Heinz et al., 2021).

Complex Formation with Metal Halides

Karayannis et al. (1969) synthesized complexes of 4-ethoxypyridine N-oxide (EPNO) with metal halides and perchlorates, which indicates the potential of 4-chloro-2-ethoxypyridine in forming metal complexes (Karayannis et al., 1969).

Chemical and Pharmacological Data

Bijlsma and Hertog (2010) described syntheses related to aminoethoxypyridines, which include compounds like 3-amino-4-ethoxypyridine, suggesting potential pharmacological applications for similar structures like 4-chloro-2-ethoxypyridine (Bijlsma & Hertog, 2010).

Synthesis for Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of a compound like 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, suggesting possible applications for similar compounds including 4-chloro-2-ethoxypyridine (Mittelbach et al., 1988).

Metal Complexes with Pyridine Derivatives

Ghosh et al. (2015) synthesized a series of mononuclear trimethylplatinum(IV) complexes with pyridine derivatives, indicating the potential for 4-chloro-2-ethoxypyridine in forming similar complexes (Ghosh et al., 2015).

Anticancer Agent Synthesis

Temple et al. (1983) conducted research on the synthesis of potential anticancer agents, using pyridine derivatives, suggesting that similar work could be done using 4-chloro-2-ethoxypyridine (Temple et al., 1983).

Rearrangement Studies in Pyridine Derivatives

Lister et al. (2003) studied the rearrangement of alkoxypyridines to N-alkylpyridones, which can provide insights into the behavior of similar compounds like 4-chloro-2-ethoxypyridine (Lister et al., 2003).

Synthesis of Plant Growth Substances

Denhertog and Maas (1975) synthesized 4-pyridoxyacetic acid via a pyridine N-oxide derivative for plant growth studies, which could be relevant for synthesizing similar compounds from 4-chloro-2-ethoxypyridine (Denhertog & Maas, 1975).

Metal Complex Synthesis

Research by Liu et al. (2001) on metal complexes of pyridine derivatives suggests the possibility of 4-chloro-2-ethoxypyridine being used in similar complex formations (Liu et al., 2001).

Safety And Hazards

The safety information for 4-Chloro-2-ethoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of water) .

特性

IUPAC Name |

4-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSONVLDQZMCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649902 | |

| Record name | 4-Chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethoxypyridine | |

CAS RN |

856851-45-1 | |

| Record name | 4-Chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)